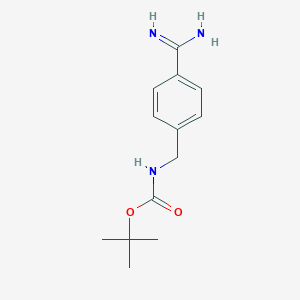

4-Boc-aminomethylbenzamidine

Description

Properties

IUPAC Name |

tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUMMNTYOXBYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162696-15-3 | |

| Record name | 162696-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Boc-aminomethylbenzamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Boc-aminomethylbenzamidine, systematically named tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate, is a valuable building block in medicinal chemistry and drug discovery. The presence of a Boc-protected aminomethyl group and a benzamidine moiety makes it a versatile intermediate for the synthesis of various biologically active compounds, particularly serine protease inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential applications, with a focus on experimental data and methodologies.

Core Chemical Properties

This compound is a white to off-white solid. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data available for related compounds.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate | PubChem |

| CAS Number | 162696-15-3 | TCI |

| Molecular Formula | C₁₃H₁₉N₃O₂ | PubChem[1] |

| Molecular Weight | 249.31 g/mol | Tyger Scientific Inc.[2] |

| Monoisotopic Mass | 249.14772 Da | PubChem[1] |

| Predicted XlogP | 1.4 | PubChem[1] |

| Physical Form | Solid | Inferred |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | Inferred from related compounds[3] |

| Storage and Stability | Store in a cool, dry place. Protect from moisture. For long-term storage, keeping it at -20°C is recommended. | General practice for Boc-protected compounds |

Synthesis and Purification

The synthesis of this compound involves the protection of the aminomethyl group of 4-aminomethylbenzamidine with a tert-butyloxycarbonyl (Boc) group.

Synthesis Workflow

The overall synthetic strategy involves the reaction of 4-aminomethylbenzamidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Boc protection of an amino group.

Materials:

-

4-Aminomethylbenzamidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-aminomethylbenzamidine hydrochloride (1.0 eq) in dichloromethane.

-

Basification: Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the starting material dissolves.

-

Boc Protection: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Analytical Characterization

The structure and purity of this compound are confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm for the nine protons), the aromatic protons, and the methylene protons of the aminomethyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the benzene ring and the aminomethyl group.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the compound. Predicted collision cross-section (CCS) values for various adducts are provided below.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 250.15500 | 159.1 |

| [M+Na]⁺ | 272.13694 | 163.7 |

| [M-H]⁻ | 248.14044 | 162.2 |

| [M+NH₄]⁺ | 267.18154 | 175.2 |

| [M+K]⁺ | 288.11088 | 161.9 |

| Data from PubChem[1] |

Biological Significance and Applications

The benzamidine moiety is a well-known pharmacophore that acts as a competitive inhibitor of serine proteases such as trypsin and thrombin. The Boc-protected aminomethyl group provides a handle for further chemical modification, allowing for the incorporation of this molecule into larger, more complex structures.

Role in Serine Protease Inhibition

The amidine group of benzamidine mimics the side chain of arginine, allowing it to bind to the S1 pocket of serine proteases. The Boc-protected aminomethyl group at the 4-position can be deprotected to allow for coupling to other molecules, enabling the development of targeted protease inhibitors.

Caption: Mechanism of serine protease inhibition by the benzamidine moiety.

Applications in Drug Discovery

-

Intermediate for Protease Inhibitors: The primary application is as a starting material for the synthesis of more potent and selective protease inhibitors for various therapeutic targets.

-

Building Block for PROTACs: The deprotected amine can serve as a point of attachment for linkers in the development of Proteolysis Targeting Chimeras (PROTACs).

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Structure and Synthesis of 4-Boc-aminomethylbenzamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4-Boc-aminomethylbenzamidine, a valuable building block in medicinal chemistry and drug development. This document details the molecular architecture, outlines a primary synthetic route with a detailed experimental protocol, and presents relevant quantitative and characterization data.

Chemical Structure and Properties

This compound, systematically named tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate, is a substituted benzamidine derivative. The structure features a central benzene ring substituted at the 1- and 4-positions. The key functional groups are a benzamidine group (-C(=NH)NH2) and a Boc-protected aminomethyl group (-CH2NHBoc). The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine, allowing for selective reactions at the benzamidine moiety.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C13H19N3O2 |

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N |

| InChI | InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) |

| InChIKey | ARUMMNTYOXBYCC-UHFFFAOYSA-N |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through the Pinner reaction . This reaction transforms the nitrile group of a precursor, 4-(Boc-aminomethyl)benzonitrile, into the desired benzamidine functionality. The synthesis is typically a two-step process.

Synthesis Pathway

The overall synthetic pathway involves the protection of the aminomethyl group of 4-(aminomethyl)benzonitrile with a Boc group, followed by the Pinner reaction to form the benzamidine.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-(Boc-aminomethyl)benzonitrile via the Pinner reaction.

Step 1: Formation of the Pinner Salt (Ethyl 4-(Boc-aminomethyl)benzimidate hydrochloride)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 4-(Boc-aminomethyl)benzonitrile (1 equivalent) in anhydrous ethanol (approximately 5-10 mL per gram of nitrile).

-

HCl Gas Introduction: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C. Continue the introduction of HCl gas until the solution is saturated.

-

Reaction: After saturation, seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The Pinner salt will precipitate as a white solid.

-

Isolation of Pinner Salt: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 4-(Boc-aminomethyl)benzimidate hydrochloride.

Step 2: Ammonolysis to this compound

-

Reaction Setup: Suspend the dried Pinner salt (1 equivalent) in anhydrous ethanol in a sealed pressure vessel.

-

Ammonia Introduction: Cool the suspension to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours.

-

Work-up and Purification: Carefully vent the excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-(Boc-aminomethyl)benzonitrile | Commercially available |

| Pinner Salt Formation | ||

| Solvent | Anhydrous Ethanol | [1] |

| Reagent | Dry Hydrogen Chloride Gas | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12-24 hours | [1] |

| Ammonolysis | ||

| Solvent | Anhydrous Ethanol | [1] |

| Reagent | Anhydrous Ammonia | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 24-48 hours | [1] |

| Overall Yield | Typically moderate to good | Varies based on specific conditions |

| Purity | >95% after purification | Dependent on purification method |

Characterization Data

The structure of this compound is confirmed by standard analytical techniques.

Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.7-7.9 (d, 2H, Ar-H ortho to amidine), ~7.4-7.6 (d, 2H, Ar-H meta to amidine), ~4.3-4.5 (d, 2H, CH₂), ~1.4 (s, 9H, C(CH₃)₃), NH and NH₂ protons may be broad and exchangeable. |

| ¹³C NMR | δ (ppm): ~165-168 (C=N), ~156 (C=O of Boc), ~140-145 (Ar-C), ~128-130 (Ar-CH), ~80 (quaternary C of Boc), ~45 (CH₂), ~28 (CH₃ of Boc). |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: m/z ~250.15 |

Note: Actual chemical shifts and fragmentation patterns may vary depending on the solvent and instrument used.

Conclusion

This technical guide provides a detailed overview of the structure and synthesis of this compound. The Pinner reaction of 4-(Boc-aminomethyl)benzonitrile is a reliable method for its preparation. The provided experimental protocol and characterization data serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the use of this important synthetic intermediate.

References

The Role of 4-Boc-aminomethylbenzamidine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-aminomethylbenzamidine is a versatile organic molecule that has garnered significant attention in the field of biomedical research and drug discovery. Its unique structural features, combining a benzamidine core with a Boc-protected aminomethyl group, make it a valuable tool for medicinal chemists and biochemists. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role as a serine protease inhibitor, its utility in affinity chromatography, and its function as a key synthetic intermediate in the development of novel therapeutics.

Core Applications in Research

The utility of this compound in a research setting can be broadly categorized into three main areas:

-

Serine Protease Inhibition: The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer. By mimicking the side chains of arginine and lysine, the benzamidine group effectively binds to the S1 pocket of trypsin-like serine proteases, blocking their catalytic activity.

-

Affinity Chromatography: The ability of the benzamidine core to bind to serine proteases is harnessed in the purification of these enzymes from complex biological mixtures. While 4-aminobenzamidine is more commonly used for this purpose after being immobilized on a solid support, the Boc-protected form serves as a stable precursor that can be deprotected just before or during the coupling process to the chromatography resin.

-

Synthetic Intermediate in Drug Discovery: The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl substituent allows for selective chemical modifications at other positions of the benzamidine scaffold. This makes this compound a valuable building block in the synthesis of more complex and potent enzyme inhibitors or other targeted therapeutics. The Boc group can be easily removed under acidic conditions, revealing a primary amine that can be further functionalized.

Quantitative Data: Inhibition of Serine Proteases

While specific inhibition constants (Ki) or IC50 values for this compound are not extensively reported in the literature, likely due to its primary use as a synthetic intermediate, the inhibitory activity of the parent compound, benzamidine, and its close analog, 4-aminobenzamidine, against key serine proteases is well-documented. This data provides a strong indication of the potential inhibitory profile of the deprotected form of this compound.

| Inhibitor | Target Enzyme | Ki (μM) | Inhibition Type |

| Benzamidine | Trypsin | 35 | Competitive |

| Benzamidine | Plasmin | 350 | Competitive |

| Benzamidine | Thrombin | 220 | Competitive |

| 4-Aminobenzamidine | Trypsin | More potent than benzamidine | Competitive |

Experimental Protocols

Enzyme Inhibition Assay: Spectrophotometric Determination of Trypsin Inhibition

This protocol describes a general method to assess the inhibitory activity of a benzamidine derivative against trypsin using a chromogenic substrate.

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

-

Inhibitor stock solution (e.g., this compound dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of the substrate L-BAPNA in DMSO.

-

Prepare serial dilutions of the inhibitor from the stock solution in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each inhibitor dilution to the appropriate wells.

-

Add 160 µL of Tris-HCl buffer to all wells.

-

Add 10 µL of the trypsin solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the L-BAPNA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the trypsin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition is competitive: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.[1]

-

Affinity Chromatography for Serine Protease Purification

This protocol outlines the general steps for preparing an affinity chromatography resin using the deprotected form of this compound (i.e., 4-aminomethylbenzamidine) to purify trypsin-like serine proteases.

Materials:

-

NHS-activated Sepharose or similar activated resin

-

This compound

-

Trifluoroacetic acid (TFA) or another suitable acid for Boc deprotection

-

Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

-

Wash buffer (e.g., alternating high pH and low pH buffers)

-

Binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or a competitive inhibitor solution)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0)

Procedure:

-

Deprotection of this compound:

-

Dissolve this compound in a suitable solvent and treat with an acid like TFA to remove the Boc group.

-

Neutralize the resulting amine salt to obtain 4-aminomethylbenzamidine.

-

-

Coupling to the Resin:

-

Wash the NHS-activated resin with ice-cold 1 mM HCl.

-

Immediately dissolve the deprotected 4-aminomethylbenzamidine in the coupling buffer and add it to the resin.

-

Incubate the mixture with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.

-

-

Blocking Unreacted Groups:

-

Wash the resin to remove excess ligand.

-

Add the blocking buffer and incubate for at least 2 hours to block any remaining active groups on the resin.

-

-

Washing the Resin:

-

Wash the resin with several cycles of alternating high pH (e.g., coupling buffer) and low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound substances.

-

-

Protein Purification:

-

Equilibrate the packed column with binding buffer.

-

Load the crude protein sample containing the target serine protease.

-

Wash the column extensively with binding buffer to remove unbound proteins.

-

Elute the bound protease using the elution buffer. If using a low pH elution buffer, collect fractions into tubes containing neutralization buffer.

-

-

Resin Regeneration:

-

Wash the column with several volumes of binding buffer, followed by a high salt buffer, and then store in a suitable buffer containing a bacteriostatic agent.

-

Signaling Pathways and Logical Relationships

The serine proteases inhibited by benzamidine derivatives, such as trypsin and thrombin, are key players in various signaling pathways. A prominent example is the Protease-Activated Receptor (PAR) signaling pathway . PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor, which in turn initiates intracellular signaling cascades.

Thrombin is a key activator of PAR1, PAR3, and PAR4, while trypsin can activate PAR2.[2] These pathways are involved in processes like platelet activation, inflammation, and cell proliferation.[3][4][5]

Below are Graphviz diagrams illustrating the experimental workflow for enzyme inhibition and the logical relationship of this compound's use in research.

Conclusion

This compound stands out as a crucial molecule in the toolkit of researchers in medicinal chemistry and biochemistry. While its direct application as a serine protease inhibitor is overshadowed by its deprotected counterparts, its role as a stable, versatile synthetic intermediate is paramount. The ability to selectively unmask a reactive amine allows for the construction of complex molecular architectures, paving the way for the development of highly specific and potent drugs targeting serine proteases and other enzymes. The foundational knowledge of the inhibitory properties of its benzamidine core provides a strong rationale for its use in the design of new therapeutic agents. As research into the intricate roles of serine proteases in disease continues to expand, the utility of well-designed building blocks like this compound will undoubtedly continue to grow.

References

- 1. benchchem.com [benchchem.com]

- 2. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trypsin causes platelet activation independently of known protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. The roles of thrombin and protease-activated receptors in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Boc-aminomethylbenzamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-butoxycarbonylaminomethyl)benzamidine, commonly referred to as 4-Boc-aminomethylbenzamidine, is a synthetic molecule that has garnered interest within the scientific community for its potential as a serine protease inhibitor. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with key trypsin-like serine proteases. This document details the molecular basis of inhibition, summarizes the (inferred) quantitative inhibitory data, outlines relevant experimental protocols for assessing its activity, and visualizes the intricate signaling pathways modulated by the target proteases.

Introduction: The Role of Serine Proteases and Their Inhibition

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological and pathological processes.[1] These enzymes are characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, in their active site.[1] They are involved in processes ranging from digestion and blood coagulation to inflammation and tissue remodeling.[2][3] Dysregulation of serine protease activity is implicated in numerous diseases, including cardiovascular disorders, inflammatory conditions, and cancer, making them attractive targets for therapeutic intervention.[2][4]

Benzamidine and its derivatives are a well-established class of competitive inhibitors that target trypsin-like serine proteases.[5] These proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine. The positively charged benzamidine moiety effectively mimics the side chains of these amino acids, allowing it to bind with high affinity to the S1 specificity pocket of the protease active site. This compound is a derivative of benzamidine where a tert-butoxycarbonyl (Boc) protected aminomethyl group is attached to the phenyl ring. This modification can influence the molecule's solubility, cell permeability, and interaction with the target protease.

Core Mechanism of Action: Competitive Inhibition of Trypsin-Like Serine Proteases

The primary mechanism of action of this compound is competitive inhibition of trypsin-like serine proteases. This inhibition is reversible and occurs through the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved.

Molecular Interaction with the S1 Specificity Pocket

The key to the inhibitory activity of benzamidine derivatives lies in the electrostatic and hydrophobic interactions within the enzyme's active site. The S1 pocket of trypsin-like serine proteases is a deep, negatively charged cleft that accommodates the side chain of the substrate's P1 residue (the amino acid preceding the scissile bond).

-

Electrostatic Interactions: The positively charged amidinium group of this compound forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket. This interaction is the primary determinant of the inhibitor's affinity and specificity for trypsin-like proteases.

-

Hydrophobic Interactions: The phenyl ring of the benzamidine moiety engages in hydrophobic interactions with the side chains of amino acids lining the S1 pocket. These interactions further stabilize the enzyme-inhibitor complex.

-

Role of the Boc-aminomethyl Group: The 4-(Boc-aminomethyl) substituent likely occupies the entrance of the S1 pocket or interacts with surface residues. The bulky and hydrophobic Boc protecting group can influence the inhibitor's orientation within the active site and may contribute to its overall binding affinity and selectivity profile against different serine proteases.

The binding of this compound to the active site physically blocks the entry of the natural substrate, thereby inhibiting the catalytic activity of the enzyme.

dot

Target Serine Proteases and Potential Signaling Pathway Modulation

Based on the known targets of benzamidine derivatives, this compound is expected to inhibit a range of trypsin-like serine proteases. Inhibition of these enzymes can have significant effects on various signaling pathways.

Matriptase

Matriptase is a type II transmembrane serine protease that plays a critical role in epithelial cell function and has been implicated in cancer progression.[4] It is involved in the activation of growth factors and other proteases.[4]

-

Signaling Pathway: Matriptase is a key activator of pro-hepatocyte growth factor (pro-HGF) and urokinase-type plasminogen activator (uPA). Activation of HGF leads to the stimulation of the c-MET receptor tyrosine kinase pathway, which promotes cell proliferation, migration, and invasion. uPA activation initiates a proteolytic cascade that contributes to extracellular matrix degradation, a crucial step in cancer metastasis. Inhibition of matriptase by this compound would be expected to downregulate these pro-tumorigenic signaling pathways.

dot

Trypsin

Trypsin is a well-known digestive enzyme but is also involved in various cellular signaling processes through the activation of Protease-Activated Receptors (PARs).

-

Signaling Pathway: Trypsin can cleave and activate PAR-2, a G-protein coupled receptor. Activation of PAR-2 can lead to various downstream effects, including the release of intracellular calcium, activation of MAP kinase pathways, and induction of inflammatory responses. By inhibiting trypsin, this compound could modulate these PAR-2 mediated signaling events. Trypsinization, a common laboratory technique for detaching adherent cells, can also lead to the downregulation of growth and metabolism-related proteins and the upregulation of apoptosis-related proteins.

dot

Thrombin

Thrombin is a key serine protease in the coagulation cascade and also a potent activator of cellular signaling through PARs, primarily PAR-1, PAR-3, and PAR-4.[2]

-

Signaling Pathway: Thrombin-mediated activation of PARs on platelets, endothelial cells, and other cell types triggers a wide range of responses, including platelet aggregation, inflammation, and cell proliferation.[2] Thrombin signaling is implicated in cardiovascular diseases and neuroinflammatory processes. Inhibition of thrombin by this compound could have anticoagulant and anti-inflammatory effects.

dot

Plasmin

Plasmin is the primary enzyme of the fibrinolytic system, responsible for degrading fibrin clots. It also plays a role in extracellular matrix remodeling and cell migration.

-

Signaling Pathway: Plasmin is generated from its zymogen, plasminogen, by plasminogen activators like uPA and tPA. Plasmin can degrade various components of the extracellular matrix and activate matrix metalloproteinases (MMPs), thereby promoting cell invasion and migration. By inhibiting plasmin, this compound could potentially modulate tissue remodeling and cell motility.

dot

Complement C1s

C1s is a serine protease of the classical complement pathway, a key component of the innate immune system.[3]

-

Signaling Pathway: Upon activation of the C1 complex, C1s cleaves complement components C4 and C2, leading to the formation of the C3 convertase and subsequent amplification of the complement cascade. This cascade results in opsonization of pathogens, recruitment of inflammatory cells, and formation of the membrane attack complex. Inhibition of C1s by this compound could dampen the inflammatory response mediated by the classical complement pathway.

dot

Quantitative Data on Inhibitory Activity

While extensive quantitative data for a wide range of substituted benzamidines against various serine proteases are available, specific IC50 and Ki values for this compound are not readily found in the public domain as of this writing. However, based on structure-activity relationship (SAR) studies of similar compounds, we can infer its potential inhibitory profile.[4]

The inhibitory constants (Ki) for benzamidine and its derivatives against trypsin-like serine proteases typically fall within the micromolar to nanomolar range. The nature of the substituent on the benzamidine ring significantly influences potency and selectivity.[4] It is plausible that this compound exhibits inhibitory activity in a similar range.

Table 1: Inferred Inhibitory Profile of this compound

| Target Protease | Predicted Ki Range | Rationale for Prediction |

| Trypsin | Low to mid µM | Benzamidine is a known trypsin inhibitor. The 4-aminomethyl group can enhance binding, while the bulky Boc group might slightly decrease affinity compared to smaller substituents. |

| Thrombin | µM | Thrombin is less sensitive to simple benzamidines than trypsin. The Boc-aminomethyl group's properties will be a key determinant of affinity. |

| Plasmin | µM | Plasmin's S1 pocket is similar to trypsin's, suggesting comparable inhibition to that of trypsin. |

| Matriptase | Low µM to high nM | Matriptase is known to be inhibited by benzamidine-based inhibitors. The 4-substituent can be optimized for high potency. |

| Complement C1s | µM | C1s is a trypsin-like serine protease and is expected to be inhibited by benzamidine derivatives. |

Note: The values in this table are estimations based on the known activity of related compounds and require experimental validation.

Experimental Protocols for Assessing Inhibitory Activity

The inhibitory activity of this compound against serine proteases can be determined using various in vitro enzyme kinetic assays. A common method involves monitoring the cleavage of a chromogenic or fluorogenic substrate by the target enzyme in the presence and absence of the inhibitor.

General Experimental Workflow

dot

Detailed Methodology for a Chromogenic Trypsin Inhibition Assay

This protocol provides a detailed method for determining the inhibitory activity of this compound against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

-

Bovine Trypsin

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of bovine trypsin in 1 mM HCl.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of L-BAPNA in the Tris-HCl buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Setup (in a 96-well microplate):

-

Blank wells: Add assay buffer and substrate solution.

-

Control wells (no inhibitor): Add assay buffer, trypsin solution, and substrate solution.

-

Inhibitor wells: Add assay buffer, trypsin solution, and the various dilutions of this compound.

-

-

Incubation:

-

Pre-incubate the plate with the enzyme and inhibitor (or buffer for control) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the L-BAPNA substrate solution to all wells.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm kinetically over a period of time (e.g., 10-30 minutes) at the same constant temperature. The rate of increase in absorbance is proportional to the rate of substrate cleavage.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition) with non-linear regression analysis or by using a Lineweaver-Burk plot.

-

Similar protocols can be adapted for other serine proteases by using their respective specific chromogenic or fluorogenic substrates.

Conclusion and Future Directions

This compound is a competitive inhibitor of trypsin-like serine proteases, with its mechanism of action rooted in the mimicry of arginine and lysine side chains by its benzamidine moiety. While specific quantitative data for this compound is not widely published, its structural similarity to other potent benzamidine-based inhibitors suggests it is a valuable tool for studying the roles of serine proteases in various biological processes. The inhibition of key enzymes like matriptase, trypsin, thrombin, plasmin, and C1s can have profound effects on signaling pathways involved in cancer, inflammation, coagulation, and immunity.

Future research should focus on the experimental determination of the IC50 and Ki values of this compound against a panel of serine proteases to fully characterize its potency and selectivity. Furthermore, cell-based assays and in vivo studies are necessary to validate its effects on the identified signaling pathways and to explore its therapeutic potential. The development of more potent and selective analogs based on the 4-aminomethylbenzamidine scaffold could lead to novel therapeutic agents for a range of diseases.

References

- 1. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Data of 4-Boc-aminomethylbenzamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 4-Boc-aminomethylbenzamidine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds to predict its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. This information is crucial for researchers involved in the synthesis, purification, and characterization of this and related molecules.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl (4-carbamimidoylbenzyl)carbamate

-

Molecular Formula: C₁₃H₁₉N₃O₂

-

Molecular Weight: 249.31 g/mol

-

Structure:

This compound features a benzamidine moiety, which is a known pharmacophore in various enzyme inhibitors, connected to a Boc-protected aminomethyl group. The tert-butyloxycarbonyl (Boc) protecting group is a common feature in organic synthesis, particularly in peptide chemistry, to temporarily mask the reactivity of an amine.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of spectral data for structurally similar compounds, including 4-methylbenzamidine, N-Boc-benzylamine, and other substituted benzamidine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Doublet | 2H | Ar-H (ortho to -C(NH)NH₂) |

| ~7.3 - 7.5 | Doublet | 2H | Ar-H (ortho to -CH₂NHBoc) |

| ~4.3 - 4.5 | Doublet | 2H | -CH₂-NHBoc |

| ~5.0 - 5.5 (broad) | Singlet | 1H | -CH₂-NH Boc |

| ~9.0 - 9.5 (very broad) | Singlet | 2H | -C(NH)NH₂ |

| ~8.5 - 9.0 (very broad) | Singlet | 1H | -C(NH )NH₂ |

| 1.45 | Singlet | 9H | -C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C (NH)NH₂ |

| ~155 - 157 | NC =O |

| ~140 - 142 | Ar-C (ipso, attached to -CH₂NHBoc) |

| ~130 - 132 | Ar-C (ipso, attached to -C(NH)NH₂) |

| ~128 - 130 | Ar-C H |

| ~127 - 129 | Ar-C H |

| ~79 - 81 | -C (CH₃)₃ |

| ~44 - 46 | -CH₂ -NHBoc |

| ~28 - 29 | -C(C H₃)₃ |

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| [M+H]⁺ (Monoisotopic) | 250.1550 |

| Common Fragments | [M+H - 56]⁺ (loss of isobutylene), [M+H - 100]⁺ (loss of Boc group) |

Experimental Protocols

3.1. Synthesis of this compound (Proposed)

A potential synthesis could involve the Boc protection of 4-aminomethylbenzonitrile followed by the conversion of the nitrile group to a benzamidine.

-

Step 1: Boc Protection of 4-aminomethylbenzonitrile:

-

Dissolve 4-aminomethylbenzonitrile in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, for example, triethylamine or sodium bicarbonate.

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the resulting N-Boc-4-cyanobenzylamine by column chromatography.

-

-

Step 2: Conversion of Nitrile to Amidine (Pinner Reaction):

-

Dissolve the N-Boc-4-cyanobenzylamine in anhydrous ethanol and cool to 0 °C.

-

Bubble dry hydrogen chloride gas through the solution to form the imidate hydrochloride.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Treat the resulting imidate hydrochloride with a solution of ammonia in ethanol to form the amidine hydrochloride.

-

The final product can be isolated and purified by crystallization.

-

3.2. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Parameters: A standard proton experiment with a 30° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Parameters: A proton-decoupled carbon experiment with a spectral width of 0 to 180 ppm. A larger number of scans will be required compared to ¹H NMR.

-

3.3. Mass Spectrometry

-

Technique: Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.

-

Acquisition:

-

Mode: Positive ion mode is expected to yield the protonated molecule [M+H]⁺.

-

Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns.

-

Visualizations

4.1. Logical Workflow for Synthesis and Analysis

Solubility Profile of 4-Boc-aminomethylbenzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Boc-aminomethylbenzamidine, a compound of interest in drug discovery and development. Due to the limited availability of direct solubility data for this specific molecule, this document infers its likely solubility based on the known properties of its structural components: benzamidine and the tert-butyloxycarbonyl (Boc) protecting group. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise solubility data in their laboratories.

Estimated Solubility Profile

The solubility of this compound is dictated by the interplay between the polar benzamidine core and the nonpolar Boc protecting group. Benzamidine, as a hydrochloride salt, is known to be soluble in polar solvents. The addition of the bulky, nonpolar Boc group is expected to decrease aqueous solubility while increasing solubility in organic solvents.

A summary of the solubility of the parent compound, benzamidine hydrochloride, is presented below to provide a baseline.

| Solvent | Solubility of Benzamidine Hydrochloride | Expected Influence of Boc Group | Estimated Solubility of this compound |

| Water | 100 mg/mL (with heating) | Decrease | Moderately soluble |

| PBS (pH 7.2) | ~3 mg/mL[1] | Decrease | Low solubility |

| Ethanol | ~10 mg/mL[1] | Increase | Soluble |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[1] | Increase | Soluble |

| N,N-Dimethylformamide (DMF) | ~25 mg/mL[1] | Increase | Soluble |

Boc-protected amino acids and amines generally exhibit good solubility in common organic solvents used in synthesis and assays, such as DMF, DMSO, and dichloromethane (DCM). The presence of the Boc group enhances solubility in less polar organic solvents. Therefore, it is anticipated that this compound will be readily soluble in DMSO and DMF, and likely soluble in ethanol. Its solubility in aqueous media is expected to be significantly lower than that of benzamidine hydrochloride.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is crucial. The following are standard methodologies that can be employed.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[2][3][4]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, ethanol, DMSO). The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[2]

-

Sample Separation: After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of this compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.[5][6] A calibration curve of known concentrations of the compound should be prepared to determine the concentration of the saturated solution.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust analytical technique for determining the concentration of a solute in a solution.[5][7][8]

Principle: The sample is passed through a column packed with a stationary phase, and the components are separated based on their affinity for the stationary and mobile phases. A detector measures the amount of the compound as it elutes from the column.

General Protocol for Quantification:

-

Method Development: Develop a suitable HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Solution Calorimetry

Solution calorimetry is an alternative method that measures the heat change upon dissolution to determine solubility.[9][10]

Principle: The heat of solution is measured as the solute dissolves in a solvent. The point at which the heat change plateaus indicates that the solution is saturated.

General Protocol:

-

Instrument Setup: A semi-adiabatic solution calorimeter is used to measure the heat of dissolution.

-

Measurement: A known mass of this compound is added to a known volume of the solvent in the calorimeter. The change in temperature is recorded as the compound dissolves.

-

Data Analysis: The dissolution endpoint is identified when the heat generation ceases. The solubility limit is determined from the point of saturation, which is indicated by a plateau in the heat signal.[9]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method coupled with HPLC analysis.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. quora.com [quora.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of solution calorimetry in pharmaceutical and biopharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 4-Boc-aminomethylbenzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Boc-aminomethylbenzamidine. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from studies on related benzamidine derivatives and Boc-protected molecules, alongside established principles of chemical stability and forced degradation studies.

Overview of Chemical Stability

This compound's stability is primarily influenced by its two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the benzamidine moiety. The Boc group is notoriously sensitive to acidic conditions, while the benzamidine group can be susceptible to hydrolysis, particularly under basic conditions, and potential oxidation. Therefore, proper handling and storage are crucial to maintain the integrity of the compound. The molecule is generally stable when stored as a solid under recommended conditions.[1][2]

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale & Citations |

| Temperature | Store at -20°C for long-term storage. | Low temperatures slow down potential degradation pathways. Recommendations for similar compounds range from room temperature to -80°C, with -20°C being a common suggestion for benzamidine derivatives and Boc-protected reagents.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Benzamidine derivatives can be sensitive to air and oxidation.[2][4] An inert atmosphere minimizes exposure to oxygen and moisture. |

| Moisture | Keep in a tightly sealed container with a desiccant. | The compound is potentially moisture-sensitive.[2][5] Hydrolysis of both the Boc group (in the presence of acid) and the benzamidine group can occur. |

| Light | Protect from light. | Many aromatic compounds are light-sensitive.[5] Storing in an amber vial or in a dark place is advisable. |

| Container | Use a tightly sealed, appropriate container (e.g., glass vial). | Prevents exposure to environmental factors.[1][6] |

Handling:

-

Avoid contact with skin and eyes.[1]

-

Handle in a well-ventilated area to avoid dust formation.[1][6]

-

Use personal protective equipment (gloves, safety glasses).[1][2]

-

After handling, wash hands thoroughly.[1]

Chemical Compatibility and Degradation

Understanding the chemical incompatibilities of this compound is critical to preventing its degradation during experimental procedures.

Table 2: Chemical Incompatibilities and Degradation Pathways

| Incompatible Material/Condition | Potential Degradation Pathway | Resulting Products | Citations |

| Strong Acids (e.g., TFA, HCl) | Acid-catalyzed cleavage of the Boc protecting group. | 4-Aminomethylbenzamidine | [7][8] |

| Strong Oxidizing Agents | Oxidation of the benzamidine or other parts of the molecule. | Various oxidized derivatives. | [1][2][5] |

| Basic Conditions (especially in aqueous solution) | Hydrolysis of the benzamidine group. | 4-Boc-aminomethylbenzamide | [1][2] |

| Elevated Temperatures | Potential thermal decomposition of the Boc group and the overall molecule. | Carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | [1][2][7] |

A diagram illustrating the factors influencing the stability of this compound is provided below.

Caption: Factors influencing the stability of this compound.

Stability in Solution

While solid this compound is relatively stable, its stability in solution is a significant concern.

-

Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each use. The benzamidine moiety is susceptible to hydrolysis, with the rate increasing significantly at higher pH.[1][2] At pH 9, the half-life of unsubstituted benzamidinium is approximately 300 days, but this drops to 6 days at pH 11 and 15 hours at pH 13 at room temperature.[1][2] Benzamidine solutions are also prone to oxidation, so using degassed water for preparation is advisable.

-

Organic Solvents: Stock solutions in anhydrous organic solvents (e.g., DMSO, DMF, ethanol) are generally more stable if stored properly (cold, dark, and under an inert atmosphere). For a similar Boc-protected compound, stock solutions in DMSO were recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]

Experimental Protocols for Stability Assessment

A forced degradation study is the standard approach to determine the intrinsic stability of a molecule and to develop a stability-indicating analytical method. Below is a generalized protocol.

Generalized Experimental Protocol for Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, reflux the stock solution at a set temperature.

-

Photolytic Degradation: Expose the stock solution and the solid compound to UV light (e.g., 365 nm) for a defined period.

-

-

Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

-

Data Evaluation:

-

Quantify the remaining parent compound and any degradation products.

-

Determine the degradation pathways under different stress conditions.

-

The results can be used to establish the intrinsic stability of the molecule and to validate the analytical method's ability to separate the parent compound from its degradants.

-

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Generalized workflow for a forced degradation study.

Conclusion

The stability of this compound is contingent upon the careful management of storage conditions and experimental parameters. The primary liabilities are the acid-sensitive Boc group and the benzamidine moiety, which is prone to hydrolysis under basic conditions and oxidation. For optimal preservation, the solid compound should be stored at low temperatures (-20°C), desiccated, protected from light, and under an inert atmosphere. Aqueous solutions should be prepared fresh, and care should be taken to control the pH and avoid exposure to strong acids, bases, and oxidizing agents. The provided guidelines and protocols offer a framework for researchers to handle, store, and evaluate the stability of this compound effectively.

References

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | 162696-15-3 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. journals.najah.edu [journals.najah.edu]

A Comprehensive Technical Guide to 4-Boc-aminomethylbenzamidine

This guide provides an in-depth overview of the chemical properties of 4-Boc-aminomethylbenzamidine, a compound of significant interest to researchers and professionals in the field of drug development.

Chemical Identity and Properties

This compound, also known as tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate, is a derivative of benzamidine. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl substituent modifies its properties for specific applications in organic synthesis and medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C13H19N3O2 | [1] |

| Molecular Weight | 249.31 g/mol | |

| Monoisotopic Mass | 249.14772 Da | [1] |

Structural Information

The molecular structure of this compound consists of a central benzene ring substituted with a carbamimidoyl group (amidine) and a Boc-protected aminomethyl group at the para position. This specific arrangement of functional groups is crucial for its biological and chemical activities.

Caption: Molecular components of this compound.

Experimental Protocols

Detailed experimental protocols involving this compound would be specific to its application, such as in the synthesis of serine protease inhibitors or as a building block in combinatorial chemistry. These protocols are typically found in peer-reviewed scientific literature and patents. A generalized workflow for its use in solid-phase peptide synthesis (SPPS), where it could be incorporated as a non-standard amino acid, is outlined below.

Caption: Workflow for solid-phase peptide synthesis.

References

Commercial Suppliers and Technical Guide for 4-Boc-aminomethylbenzamidine

For researchers, scientists, and drug development professionals, 4-Boc-aminomethylbenzamidine is a valuable reagent, primarily utilized as a serine protease inhibitor and a building block in the synthesis of more complex molecules. Its benzamidine moiety provides the affinity for the active site of serine proteases, while the Boc-protected aminomethyl group offers a versatile handle for further chemical modification or for immobilization onto a solid support.

Commercial Availability

A number of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the key information from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Tyger Scientific Inc. | 162696-15-3 | C₁₃H₁₉N₃O₂ | 249.31 | In-stock status mentioned. |

| Santa Cruz Biotechnology | 162696-15-3 | C₁₃H₁₉N₃O₂ | 249.31 | Product number sc-267277. |

| AK Scientific, Inc. | 162696-15-3 | C₁₃H₁₉N₃O₂ | 249.31 | - |

| American Custom Chemicals Corporation | 162696-15-3 | C₁₃H₁₉N₃O₂ | 249.31 | Purity of 95.00% is specified. |

| Crysdot | 162696-15-3 | C₁₃H₁₉N₃O₂ | 249.31 | Purity of 97% is specified. |

| Alichem | 162696-15-3 | C₁₃H₁₉N₃O₂ | 249.31 | - |

Physicochemical Properties

| Property | Value |

| IUPAC Name | tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate |

| Synonyms | 4-(Boc-aminomethyl)benzamidine |

| Appearance | White to off-white solid |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). |

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Experimental Protocols

Protocol 1: Use as a Soluble Serine Protease Inhibitor in Cell Lysate Preparation

This protocol outlines the general use of a benzamidine-based inhibitor during protein extraction to prevent degradation by serine proteases.

Materials:

-

Cell pellet

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

This compound

-

Protease inhibitor cocktail (optional, for broader coverage)

-

Centrifuge

-

Ice

Procedure:

-

Preparation of Inhibitor Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Store at -20°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Addition of Inhibitor: Immediately before cell lysis, add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM. If using a broader protease inhibitor cocktail, it can be added concurrently.[1]

-

Homogenization: Lyse the cells using an appropriate method (e.g., sonication, French press, or detergent lysis). Keep the sample on ice throughout the process to minimize protease activity.[2]

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[2][3]

-

Downstream Processing: Carefully collect the supernatant containing the soluble proteins for further purification steps.

Protocol 2: Preparation of an Affinity Chromatography Resin for Serine Protease Purification

This protocol describes a conceptual workflow for the preparation and use of an affinity chromatography resin using this compound as the ligand. This involves the deprotection of the Boc group to expose the primary amine for coupling to an activated chromatography matrix.

Part A: Boc-Deprotection

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound in DCM in a round-bottom flask.[4]

-

Acid Treatment: Add an equal volume of TFA to the solution. Stir the reaction mixture at room temperature for 1-2 hours.[4][5]

-

Solvent Removal: Remove the DCM and TFA under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting product, 4-aminomethylbenzamidine, can be used directly for coupling or further purified.

Part B: Coupling to Activated Resin and Affinity Chromatography

Materials:

-

Deprotected 4-aminomethylbenzamidine

-

NHS-activated Sepharose or similar activated chromatography resin

-

Coupling Buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Blocking Buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

-

Wash Buffer (alternating high and low pH, e.g., pH 4.0 and pH 8.0)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0)[6]

-

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or a competitive inhibitor like benzamidine)[7]

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)

-

Chromatography column

Procedure:

-

Resin Preparation: Wash the NHS-activated resin with ice-cold 1 mM HCl.

-

Ligand Coupling: Dissolve the deprotected 4-aminomethylbenzamidine in Coupling Buffer and immediately mix with the resin slurry. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Blocking: Transfer the resin to the Blocking Buffer and incubate for 1-2 hours to block any remaining active groups.

-

Washing: Wash the resin with several cycles of alternating low and high pH Wash Buffers, followed by a final wash with the Binding Buffer.

-

Column Packing: Pack the prepared affinity resin into a chromatography column.

-

Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

-

Sample Application: Apply the clarified cell lysate containing the target serine protease to the column at a controlled flow rate.

-

Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

-

Elution: Elute the bound serine protease using the Elution Buffer. Collect fractions and immediately neutralize with the Neutralization Buffer if using a low pH elution.[7]

-

Analysis: Analyze the collected fractions for protein content and purity using methods like SDS-PAGE and enzyme activity assays.

Visualizations

References

- 1. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.jp]

- 2. What Is Protein Purification? From Cell Lysis to Chromatography [synapse.patsnap.com]

- 3. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. gels.yilimart.com [gels.yilimart.com]

Navigating the Safe Handling of 4-Boc-aminomethylbenzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Boc-aminomethylbenzamidine, a key reagent in various research and drug development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS: 162696-15-3), this document utilizes safety data from a closely related analogue, tert-butyl N-[4-(aminomethyl)phenyl]carbamate (CAS: 220298-96-4), to infer potential hazards and handling recommendations. Researchers should handle this compound with the understanding that the following data is based on a surrogate and should be applied with professional judgment and caution.

Section 1: Hazard Identification and Classification

Table 1: Hazard Classification (Based on Analogue Data)

| Hazard Class | Category |

| Acute Oral Toxicity | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Section 2: Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn. |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate. |

Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Dust Formation: Avoid the formation of dust and aerosols.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of the compound.

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Section 3: Experimental Protocols

The following are general experimental protocols for the safe handling and use of this compound.

Spill and Leak Procedure

In the event of a spill, follow these steps:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wear appropriate PPE and prevent the spread of the material.

-

Clean-up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, follow institutional emergency procedures.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Section 4: Visualizing Safety Workflows and Hazards

To further clarify the safe handling procedures and potential risks, the following diagrams have been generated.

Caption: A logical workflow for the safe handling of this compound.

Caption: Potential hazards and their corresponding mitigation strategies.

Methodological & Application

Application Notes: 4-Boc-Aminomethylbenzamidine for Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the selective purification of biomolecules based on their specific binding interactions with an immobilized ligand. Benzamidine and its derivatives are well-known competitive inhibitors of serine proteases, such as trypsin, thrombin, and urokinase. This makes them excellent ligands for the affinity purification of these enzymes.

4-Boc-aminomethylbenzamidine is a protected precursor for the preparation of a custom affinity chromatography resin. The tert-butyloxycarbonyl (Boc) group protects the primary amine, which, after deprotection, serves as the attachment point for covalent immobilization onto a chromatography matrix. The benzamidine moiety acts as the specific ligand for capturing serine proteases.

These application notes provide a comprehensive guide to the deprotection of this compound, its immobilization onto an NHS-activated agarose matrix, and the subsequent use of the prepared resin for the purification of serine proteases.

Principle of the Method

The overall process involves three key stages:

-

Boc Group Deprotection: The synthesis of the active ligand, 4-aminomethylbenzamidine, is achieved by removing the Boc protecting group under acidic conditions.

-

Ligand Immobilization: The deprotected ligand, now possessing a reactive primary amine, is covalently coupled to an N-hydroxysuccinimide (NHS)-activated chromatography support, such as Sepharose, to create a stable amide bond.

-

Affinity Chromatography: The prepared benzamidine resin is used to selectively bind serine proteases from a complex mixture. After washing away unbound components, the purified proteases are eluted by altering the buffer conditions to disrupt the ligand-protein interaction.

Data Presentation

The performance of an affinity resin is characterized by its binding capacity. The following table provides typical binding capacities for commercially available benzamidine agarose resins, which can be used as a benchmark for a custom-prepared resin.

| Resin Type | Target Protein | Binding Capacity |

| Benzamidine Sepharose 4 Fast Flow (high sub) | Trypsin | ≥ 35 mg/mL medium[1][2][3] |

| Benzamidine Sepharose 6B | Trypsin | ~13 mg/mL drained media[4] |

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group under acidic conditions to yield 4-aminomethylbenzamidine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the this compound substrate in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM.[5]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess TFA.[6]

-

Precipitate the resulting amine salt by adding cold diethyl ether.

-

Isolate the 4-aminomethylbenzamidine salt by filtration or centrifugation.

-

Dry the product under vacuum. The deprotected ligand is now ready for immobilization.

Protocol 2: Immobilization of 4-Aminomethylbenzamidine to NHS-Activated Sepharose

This protocol details the covalent coupling of the deprotected ligand to an NHS-activated agarose resin.

Materials:

-

Deprotected 4-aminomethylbenzamidine

-

NHS-activated Sepharose 4 Fast Flow

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

-

Wash Buffer: 1 mM HCl (ice-cold)

-

Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

-

Final Wash Buffers:

-